molecular formula C16H20N4O2 B3032930 2,3-Dimorpholinoquinoxaline CAS No. 6307-64-8

2,3-Dimorpholinoquinoxaline

Cat. No.: B3032930
CAS No.: 6307-64-8
M. Wt: 300.36 g/mol
InChI Key: CNOIKUBUODKJTD-UHFFFAOYSA-N
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Description

2,3-Dimorpholinoquinoxaline is a heterocyclic compound with the molecular formula C16H20N4O2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.

Safety and Hazards

The safety data sheet for 2,3-Dimethylquinoxaline, a similar compound, indicates that it is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for the development of 2,3-Dimorpholinoquinoxaline and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimorpholinoquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-dichloroquinoxaline in the presence of morpholine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimorpholinoquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimorpholinoquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimorpholinoquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimorpholinoquinoxaline stands out due to its dual morpholine substituents, which enhance its solubility and reactivity. This makes it a versatile compound for various chemical modifications and applications .

Properties

IUPAC Name

4-(3-morpholin-4-ylquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)17-15(19-5-9-21-10-6-19)16(18-14)20-7-11-22-12-8-20/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOIKUBUODKJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328677
Record name 2,3-dimorpholinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-64-8
Record name NSC44259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimorpholinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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